Computed Lipophilicity: 5-Fluoro vs 6-Fluoro Isomer
The computed octanol-water partition coefficient (XLogP3) of 5-fluoro-2H-chromen-2-one is 2.0, compared to 1.5 for 6-fluoro-2H-chromen-2-one, representing a 0.5 log unit difference that corresponds to an approximately 3.2-fold higher partition coefficient for the 5-fluoro isomer [1][2]. The unsubstituted parent coumarin has an experimental logP of approximately 1.4 [3], situating the 5-fluoro compound as the more lipophilic variant among these mono-fluorinated and non-fluorinated comparators.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 6-Fluorocoumarin: XLogP3 = 1.5; Coumarin: experimental logP ≈ 1.4 |
| Quantified Difference | ΔXLogP3 = 0.5 vs 6-fluoro (≈3.2-fold higher partitioning); Δ ≈ 0.6 vs coumarin |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); coumarin experimental value from literature |
Why This Matters
Higher lipophilicity can improve membrane permeability and binding to hydrophobic protein pockets — critical parameters when selecting a fluorocoumarin scaffold for medicinal chemistry or probe design that cannot be achieved with the 6-fluoro regioisomer.
- [1] PubChem. 5-Fluoro-2H-chromen-2-one. XLogP3 computed property. National Center for Biotechnology Information. View Source
- [2] PubChem. 6-Fluoro-2H-chromen-2-one. XLogP3 computed property. National Center for Biotechnology Information. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
